N-(1H-imidazol-2-yl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide
Description
N-(1H-Imidazol-2-yl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide is a heterocyclic compound featuring an indole core substituted at the 1-position with a 2-methoxyethyl group and at the 2-position with a carboxamide linkage to an imidazole ring. For instance, closely related compounds such as N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide (CAS: 1574309-44-6) share the 2-methoxyethyl-indole-carboxamide backbone but differ in the benzimidazole substituent and ethyl linkage .
Properties
Molecular Formula |
C15H16N4O2 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
N-(1H-imidazol-2-yl)-1-(2-methoxyethyl)indole-2-carboxamide |
InChI |
InChI=1S/C15H16N4O2/c1-21-9-8-19-12-5-3-2-4-11(12)10-13(19)14(20)18-15-16-6-7-17-15/h2-7,10H,8-9H2,1H3,(H2,16,17,18,20) |
InChI Key |
LVXJHPXFKVYBJR-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C2=CC=CC=C2C=C1C(=O)NC3=NC=CN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
The synthesis of this compound involves several steps. One common synthetic route starts with the reaction of 1-(2-methoxyethyl)-1H-indole-2-carboxylic acid with 1H-imidazole . The resulting intermediate is then treated with a sulfinylating agent to introduce the sulfinylmethyl group. Finally, the amine group is protected as a carboxamide to yield the target compound .
Industrial Production:
While industrial-scale production methods may vary, the synthesis typically occurs in specialized chemical facilities. Precise reaction conditions, catalysts, and purification steps are optimized for efficiency and yield.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the sulfinyl group can yield the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the imidazole nitrogen or the indole ring.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Anticancer Properties
Recent studies indicate that compounds similar to N-(1H-imidazol-2-yl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide exhibit potent anticancer activity by targeting multiple pathways involved in cancer progression. For instance:
- Multitarget Action : Research has shown that derivatives of indole-2-carboxamides can inhibit various signaling pathways critical for tumor growth and metastasis. These compounds have demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and others, with IC50 values in the low micromolar range .
| Compound | Target Cell Line | IC50 (μM) |
|---|---|---|
| Compound 6i | MCF-7 | 6.10 ± 0.4 |
| Compound 6v | MCF-7 | 6.49 ± 0.3 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have shown that certain derivatives exhibit significant activity against a range of bacterial strains:
- Mechanism of Action : The proposed mechanism includes disruption of bacterial cell walls and interference with metabolic pathways essential for bacterial survival .
Other Therapeutic Applications
Beyond anticancer and antimicrobial effects, this compound may have potential applications in treating conditions associated with inflammation and autoimmune diseases due to its ability to modulate immune responses .
Case Study 1: Anticancer Activity Evaluation
A series of indole derivatives were synthesized and tested for anticancer activity, revealing that modifications at the indole nitrogen significantly enhance cytotoxicity against various cancer cell lines. Compounds were evaluated using standard assays to determine their efficacy in inhibiting cell proliferation.
Case Study 2: Antimicrobial Screening
A selection of this compound derivatives was screened against common bacterial pathogens. Results indicated promising activity, particularly against Gram-positive bacteria, suggesting a potential role as a new class of antimicrobial agents.
Mechanism of Action
The exact mechanism by which N-(1H-imidazol-2-yl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below highlights key differences between the target compound and its analogs:
Functional Group Impact
- Imidazole vs.
- 2-Methoxyethyl Group : This substituent (shared with and ) introduces ether oxygen, which may improve metabolic stability compared to unsubstituted alkyl chains .
- Chlorine Substituent : In N-(1H-1,3-benzimidazol-2-ylmethyl)-5-chloro-1-(2-methoxyethyl)-1H-indole-2-carboxamide (), the chloro group increases molecular weight (382.8 vs. ~308.3) and electronic density, influencing binding affinity in biological systems .
Research Findings and Implications
- Synthetic Efficiency : Benzimidazole derivatives (e.g., Compound 27) exhibit higher yields (86%) compared to indole-based analogs (54%), likely due to steric and electronic factors .
Biological Activity
N-(1H-imidazol-2-yl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, focusing on its mechanisms, efficacy against various pathogens, and structure-activity relationships (SAR) derived from recent studies.
Overview of the Compound
The compound is characterized by the presence of an indole core, which is known for its diverse biological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The imidazole and methoxyethyl substituents are believed to enhance its bioactivity and pharmacokinetic properties.
Antimicrobial Activity
Recent investigations have highlighted the compound's potential as an antimicrobial agent. In particular, studies have demonstrated that derivatives of indole-imidazole compounds exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA). For instance, 3-substituted-1H-imidazol-5-yl-1H-indoles were found to possess weak inhibitory effects on MRSA, with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL for specific analogs .
Table 1: Antimicrobial Activity of Indole-Imidazole Compounds
| Compound ID | Structure | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| 26 | Indole-Imidazole | ≤0.25 | Anti-MRSA |
| 32 | Indole-Imidazole | ≤0.25 | Anti-MRSA |
| 57 | Phenethyl-Indole-Imidazole | ≤0.25 | Anti-Cryptococcus neoformans |
The mechanism by which these compounds exert their antimicrobial effects appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways. The presence of halogen substitutions on the indole ring has been shown to enhance activity against MRSA, indicating that structural modifications can significantly impact efficacy .
Structure-Activity Relationship (SAR)
The SAR studies conducted on various analogs of this compound reveal critical insights into how modifications can enhance or diminish biological activity:
- Substitution Effects : The introduction of halogen atoms at specific positions on the indole ring has been correlated with increased potency against MRSA.
- Side Chain Variations : Modifications to the methoxyethyl side chain can influence solubility and bioavailability, thereby affecting overall therapeutic potential.
Table 2: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Halogenation at 5-position | Increased anti-MRSA activity |
| Methoxyethyl chain length | Optimal length enhances solubility |
Study 1: Efficacy Against Alphaviruses
In a study assessing the antiviral properties of indole-2-carboxamides, one derivative demonstrated significant inhibition of alphavirus replication in vitro. The compound showed a tenfold increase in potency compared to earlier leads and exhibited favorable pharmacokinetic profiles in mouse models . This highlights the potential for further development as a therapeutic agent against viral infections.
Study 2: Antifungal Properties
Another recent study identified specific derivatives that exhibited potent antifungal activity against Cryptococcus neoformans with MIC values ≤0.25 µg/mL. Notably, these compounds displayed low cytotoxicity, suggesting a promising therapeutic index for treating fungal infections without harming human cells .
Q & A
Q. Example Data :
| Technique | Key Peaks | Functional Group Confirmation |
|---|---|---|
| ¹H NMR | δ 7.2–7.8 (multiplet) | Aromatic protons (indole/imidazole) |
| ESI-MS | m/z 354.2 | Molecular ion [M+H]⁺ |
What solvent systems and storage conditions ensure stability for this compound?
Basic Research Question
Stability is pH- and solvent-dependent:
- Solubility : High in DMSO (>50 mg/mL); moderate in methanol or ethanol .
- Degradation : Avoid aqueous acidic/basic conditions to prevent hydrolysis of the carboxamide bond .
- Storage : –20°C under inert gas (N₂/Ar) in amber vials to prevent oxidation .
What biological targets are hypothesized for this compound, and how are interactions validated?
Advanced Research Question
Potential targets include:
Q. Methodology :
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD ≈ 120 nM for EGFR) .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔG, ΔH) of target binding .
How do structural modifications (e.g., substituent variations) affect bioactivity?
Advanced Research Question
Structure-Activity Relationship (SAR) :
Advanced Research Question
Q. Example Output :
| Parameter | Prediction | Relevance |
|---|---|---|
| logP | 2.8 | Balanced lipophilicity |
| PSA | 85 Ų | Moderate membrane permeability |
How should researchers address contradictions in reported biological data?
Advanced Research Question
Discrepancies may arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
